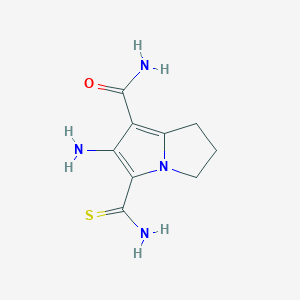
N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as BCPI, is a synthetic compound with potential applications in scientific research. BCPI is a member of the family of isoindoline compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, cancer, and viral replication. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer, as well as the JAK-STAT pathway, which is involved in viral replication. This compound has also been shown to inhibit the activity of various enzymes involved in cancer and viral replication, including topoisomerase II and HIV-1 integrase.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, reduction of inflammation, and inhibition of viral replication. This compound has also been shown to have antioxidant effects, reducing oxidative stress in cells. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide for lab experiments is its broad range of biological activities, which makes it a useful tool for studying various disease processes. Additionally, this compound is relatively easy to synthesize and has good stability, making it a convenient compound for use in lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and toxicity of this compound in animal models and humans, in order to assess its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In particular, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines and chemokines in vitro and in vivo. Additionally, this compound has been shown to have anti-viral effects against a range of viruses, including HIV, influenza, and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2O4/c24-15-10-11-19(18(12-15)21(28)14-6-2-1-3-7-14)25-20(27)13-26-22(29)16-8-4-5-9-17(16)23(26)30/h1-12H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZBOLKXOKEKAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197815 | |
| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4951-31-9 | |
| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004951319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Isoindole-2-acetamide, 1,3-dihydro-N-(2-benzoyl-4-chlorophenyl)-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[4-(dimethylamino)benzylidene]-3-(4-methyl-1-piperidinyl)propanohydrazide](/img/structure/B3908674.png)

![N-{4-[3-(2,4-dichlorophenyl)acryloyl]phenyl}butanamide](/img/structure/B3908692.png)
![5-imino-N-methyl-3-nitro-5H-dipyrido[1,2-a:3',2'-e]pyrimidin-4-amine](/img/structure/B3908693.png)
![2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]-3-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)propanenitrile](/img/structure/B3908701.png)
![2-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3908715.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(5-hydroxy-2-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3908721.png)


![N-[2-(1-adamantyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B3908752.png)
![N'-(2-chlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B3908764.png)
![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone (4-nitrophenyl)hydrazone](/img/structure/B3908772.png)
![3-methyl-1-(phenylsulfonyl)-1H-pyrazole-4,5-dione 4-[(3-chlorophenyl)hydrazone]](/img/structure/B3908776.png)
